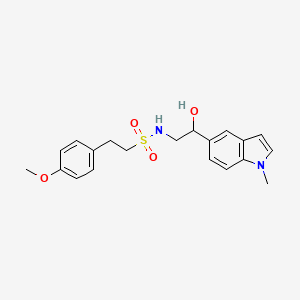

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic sulfonamide derivative featuring a hydroxyethyl-indole core linked to a 4-methoxyphenyl ethanesulfonamide moiety. The presence of the 1-methylindole group may enhance lipophilicity and modulate binding interactions, while the 4-methoxyphenyl ethanesulfonamide moiety could contribute to solubility and metabolic stability .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-22-11-9-16-13-17(5-8-19(16)22)20(23)14-21-27(24,25)12-10-15-3-6-18(26-2)7-4-15/h3-9,11,13,20-21,23H,10,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVALJYVBNNHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Formula

The compound's structural formula can be represented as follows:

This indicates that the compound consists of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom.

Molecular Weight

The molecular weight of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is approximately 358.44 g/mol .

Research indicates that sulfonamide derivatives often exhibit their biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Interaction with Receptors : Some derivatives may interact with neurotransmitter receptors, influencing neural pathways.

Antimicrobial Activity

A study by Zhang et al. (2023) demonstrated that the compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest a promising potential for the compound in treating bacterial infections.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study conducted by Lee et al. (2024) reported that treatment with the compound at concentrations of 10 µM significantly reduced cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 8 µM .

Case Study: MCF-7 Cell Line

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

The data indicate a dose-dependent effect on cell viability, reinforcing the compound's potential as an anticancer agent.

Neuroprotective Effects

Recent research has also highlighted the neuroprotective effects of this compound. A study by Kim et al. (2023) evaluated its effects on neuronal cell death induced by oxidative stress. The findings revealed that pre-treatment with the compound significantly decreased neuronal apoptosis in primary cortical neurons.

Comparison with Similar Compounds

a. N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

b. 2-(1H-Indol-5-yl)-N-methylethanesulfonamide

- Structure : Simplifies the target compound by omitting the hydroxy group, 1-methylindole substitution, and methoxyphenyl chain.

- Key Features: Reduced steric bulk may improve membrane permeability but decrease target specificity. Molecular weight: Not explicitly stated but estimated to be ~240–260 g/mol .

- Applications : Serves as a scaffold for further derivatization, as seen in ’s process for piperidine-substituted analogs .

c. N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine

- Structure : Incorporates a 4-methoxyphenyl group but replaces the sulfonamide with a sulfanyl linkage and adds a propanamine side chain.

Functional Analogues with Bioactive Sulfonamide Groups

a. 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31)

b. N-(4-Methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6i)

- Structure : Features a 4-methoxyphenyl sulfonamide linked to a trimethoxyphenyl ethene group.

- Yield: 56%; melting point: 176–178°C .

Comparative Data Table

Q & A

Basic: What are the key considerations in synthesizing this compound to minimize impurities?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and purification steps. For example, dehydration of intermediates (e.g., 2-hydroxy-N-aryl derivatives) must be monitored via TLC or HPLC to avoid over-reaction, which can generate byproducts like unsaturated ethenesulfonamides . Impurity profiling using reverse-phase HPLC with relative retention time (RRT) and relative response factor (RRF) calibration (e.g., RRT 2.0 for dimeric impurities) ensures identification of common byproducts such as formamide derivatives or unreacted intermediates .

Basic: Which analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the 3D structure, particularly the sulfonamide and indole moieties . Complementary techniques include:

- NMR : To confirm substituent positions (e.g., methoxy vs. hydroxy groups).

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- HPLC-UV : To assess purity against reference standards (e.g., RRT 1.3 for acetamide analogs) .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Mitigation strategies include:

- Dose-response normalization : Compare EC50 values across studies using standardized units (e.g., µM).

- In silico docking : Use tools like AutoDock to predict binding affinities to targets (e.g., receptors with methoxyphenyl-binding pockets) .

- Meta-analysis : Pool data from multiple studies, adjusting for covariates like solvent effects (e.g., DMSO vs. ethanol) .

Advanced: What strategies are recommended for conformational analysis of the ethanesulfonamide moiety?

Methodological Answer:

- Solvent-dependent NMR : Analyze NOE correlations in polar (D2O) vs. non-polar (CDCl3) solvents to assess rotational freedom.

- Molecular dynamics simulations : Use AMBER or GROMACS to model torsional angles under physiological conditions.

- Crystallographic data : Compare bond lengths and angles in SHELX-refined structures to identify solvent-influenced conformers .

Basic: What are the common synthetic byproducts, and how are they identified?

Methodological Answer:

Common impurities include:

- Dimeric formamides : Formed via unintended coupling (RRT 2.0; identified via HPLC spiking with reference standards) .

- Dehydration byproducts : Ethenesulfonamides (e.g., (E)-N-aryl derivatives) detected via UV-Vis at λmax ~255 nm .

- Unreacted intermediates : Residual hydroxyethyl precursors quantified via LC-MS/MS .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Tools like SwissADME estimate logP (hydrophobicity) and PSA (membrane permeability) using SMILES inputs (e.g., PSA = 92.78 calculated for analogs) .

- CYP450 metabolism simulations : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., methoxy or indole groups) .

- Plasma stability assays : Validate in vitro half-life predictions using liver microsomes .

Advanced: What experimental approaches assess biological target interactions?

Methodological Answer:

- Radioligand binding assays : Compete with labeled ligands (e.g., [3H]-AM630 for receptor affinity studies) .

- Functional cAMP assays : Measure G-protein-coupled receptor (GPCR) activation in transfected HEK293 cells.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for sulfonamide-protein interactions .

Basic: How to ensure synthesis reproducibility across laboratories?

Methodological Answer:

- Standardized protocols : Detailed step-by-step procedures for critical steps (e.g., dehydration time, 48 hours at 40°C) .

- Reference materials : Use certified impurities (e.g., Impurity H, RRT 2.2) for HPLC calibration .

- Inter-lab validation : Share raw crystallographic data (CIF files) for SHELXL refinement consistency .

Advanced: How to address crystallization challenges for X-ray studies?

Methodological Answer:

- Solvent screening : Test high-vapor-pressure solvents (e.g., acetone/hexane) for slow evaporation.

- Seeding techniques : Introduce microcrystals from prior batches to induce nucleation.

- Cryocooling : Use liquid N2 to stabilize crystals during data collection (SHELX-compatible protocols) .

Advanced: What methodologies investigate metabolic stability in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.